molecular formula C21H31NO4S B1262017 1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone

1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone

Cat. No. B1262017
M. Wt: 393.5 g/mol
InChI Key: MROKZHDMMQEAJY-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone is a heteroarene.

Scientific Research Applications

Synthesis and Characterization

  • Microwave Assisted Synthesis : A study by Ashok et al. (2017) discusses the solvent-free microwave-assisted synthesis of phenyl methanones, similar in structure to the chemical , which demonstrates an efficient method for creating such compounds. This technique could be relevant for the synthesis of 1-azocanyl derivatives (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

  • Molecular Structure Analysis : Swamy et al. (2013) investigated isomorphous structures related to thiophen-2-yl methanones, providing insights into structural properties and disorder, which can be crucial for understanding the properties of 1-azocanyl derivatives (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Antimicrobial Activity

  • Antibacterial and Antifungal Screening : Several studies have shown that compounds structurally similar to the chemical have significant antibacterial and antifungal activities. For instance, Kumar et al. (2012) synthesized pyrazoline derivatives and found them effective against various microbes (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Enzyme Inhibitory Activity : Cetin et al. (2021) explored the enzyme inhibitory activities of thiophen-2-yl methanone derivatives against enzymes like acetylcholinesterase, which could suggest potential biological applications for 1-azocanyl derivatives (Cetin, Türkan, Bursal, & Murahari, 2021).

Cytotoxicity and Anticancer Potential

Chemical Synthesis Techniques

  • Regioselective Synthesis : Alizadeh et al. (2015) reported a regioselective synthesis method for pyrazole derivatives, which may be applicable to the synthesis of 1-azocanyl derivatives (Alizadeh, Moafi, & Zhu, 2015).

properties

Product Name

1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone

Molecular Formula

C21H31NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

azocan-1-yl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone

InChI

InChI=1S/C21H31NO4S/c23-12-6-7-13-25-20-16-17(19-9-8-14-27-19)15-18(26-20)21(24)22-10-4-2-1-3-5-11-22/h8-9,14-15,17,20,23H,1-7,10-13,16H2/t17-,20+/m0/s1

InChI Key

MROKZHDMMQEAJY-FXAWDEMLSA-N

Isomeric SMILES

C1CCCN(CCC1)C(=O)C2=C[C@@H](C[C@@H](O2)OCCCCO)C3=CC=CS3

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(CC(O2)OCCCCO)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
Reactant of Route 2
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
Reactant of Route 3
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
Reactant of Route 4
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
Reactant of Route 5
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
Reactant of Route 6
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone

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